2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide
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Description
2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide, also known as BAMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience.
Scientific Research Applications
Synthesis and Chemical Properties :
- Micouin et al. (1994) described the synthesis of 3-substituted piperidines, which can be relevant to understanding the chemical properties and synthesis methods of similar compounds like 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide (Micouin et al., 1994).
Biological and Pharmacological Applications :
- Shibuya et al. (2018) identified a compound structurally related to 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), demonstrating the potential of such compounds in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
- Mokhtari and Pourabdollah (2013) researched N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, indicating the antimicrobial potential of similar compounds (Mokhtari & Pourabdollah, 2013).
Chemical Reactivity and Modifications :
- Mercadante et al. (2013) discussed the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, showcasing the reactivity and potential modifications of piperidine derivatives, which can be relevant for understanding the chemical behavior of 2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide (Mercadante et al., 2013).
properties
IUPAC Name |
2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(18)10-17-8-6-14(7-9-17)12-19-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDMDCXYKPAEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((Benzyloxy)methyl)piperidin-1-yl)acetamide |
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